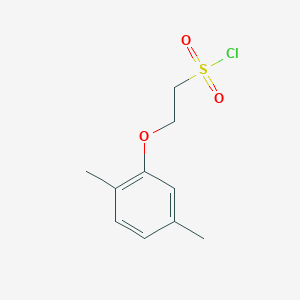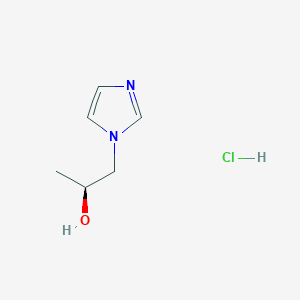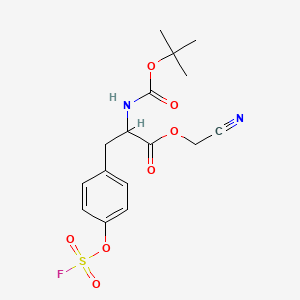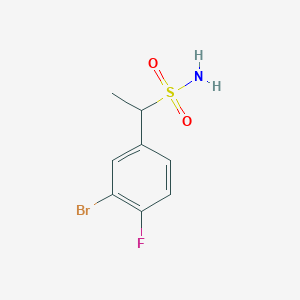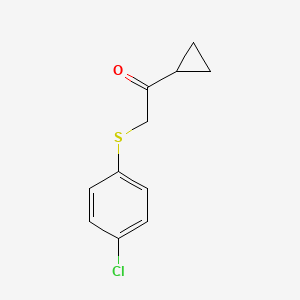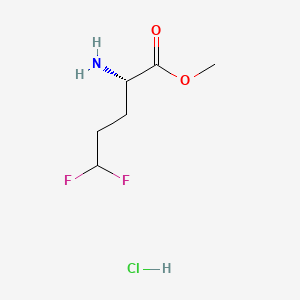
Ethyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(1H-1,2,4-triazol-1-yl)propanoate with ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the triazole ring.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives.
Applications De Recherche Scientifique
Ethyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals, including fungicides and herbicides.
Materials Science: The compound is explored for its use in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. The triazole ring is known to interact with various biological targets, leading to the disruption of cellular processes and ultimately causing cell death.
Comparaison Avec Des Composés Similaires
Ethyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate can be compared with other triazole derivatives such as:
Fluconazole: A well-known antifungal agent with a triazole ring.
Itraconazole: Another antifungal compound with a similar structure.
Voriconazole: A triazole derivative used to treat fungal infections.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it an interesting subject for scientific research. Further studies are needed to fully explore its potential and develop new applications based on its unique properties.
Propriétés
Formule moléculaire |
C9H16N4O2 |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
ethyl 2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C9H16N4O2/c1-3-11-8(9(14)15-4-2)5-13-7-10-6-12-13/h6-8,11H,3-5H2,1-2H3 |
Clé InChI |
IXVFAFQCSLERKK-UHFFFAOYSA-N |
SMILES canonique |
CCNC(CN1C=NC=N1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



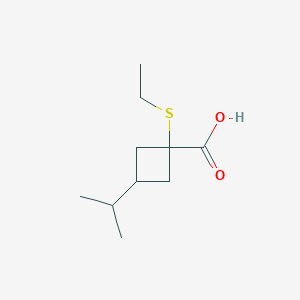
![2-(Sec-butyl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13636423.png)
![[({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}methyl)carbamoyl]formicacid](/img/structure/B13636424.png)
![4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine](/img/structure/B13636431.png)
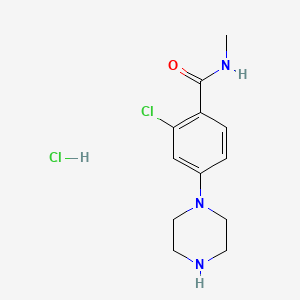
![4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanamido]butanoic acid](/img/structure/B13636437.png)
